

A Technical Guide to the Spectroscopic Analysis of 2-Octanone

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Compound of Interest

Compound Name: 2-Octanone

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This guide provides an in-depth overview of the spectroscopic data for **2-octanone** (C₈H₁₆O), a methyl ketone with the IUPAC name octan-2-one.^{[1][2][3][4]} The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure

2-Octanone is a colorless liquid with a pleasant odor.^[5] Its structure consists of an eight-carbon chain with a carbonyl group at the second carbon position.

Formula: C₈H₁₆O Molecular Weight: 128.21 g/mol ^{[1][2][3][4]} SMILES: CCCCCC(=O)C^{[6][7][8][9]} InChI Key: ZPVFWPFBNIEHGJ-UHFFFAOYSA-N^{[1][2][3][4][6][7][8][9]}

Spectroscopic Data

The following sections present the key spectroscopic data for **2-octanone**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **2-octanone** exhibits distinct signals corresponding to the different proton environments in the molecule. The spectrum is characterized by a singlet for the methyl group adjacent to the carbonyl, a triplet for the terminal methyl group of the hexyl chain, and a series of multiplets for the methylene protons.

Table 1: ^1H NMR Chemical Shifts for **2-Octanone**

Protons (Position)	Chemical Shift (ppm)	Multiplicity	Integration
H-1	~2.13	Singlet	3H
H-3	~2.42	Triplet	2H
H-4, H-5, H-6	~1.20 - 1.58	Multiplet	6H
H-7	~1.20 - 1.58	Multiplet	2H
H-8	~0.88	Triplet	3H

Solvent: CDCl_3 ,

Frequency: 90 MHz.

Data is approximate
and compiled from
multiple sources.[\[5\]](#)

The ^{13}C NMR spectrum of **2-octanone** shows eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments.[\[10\]](#) The carbonyl carbon is significantly downfield, which is characteristic of ketones.

Table 2: ^{13}C NMR Chemical Shifts for **2-Octanone**

Carbon Atom	Chemical Shift (ppm)
C-1	~29.7
C-2	~209.2
C-3	~43.8
C-4	~23.9
C-5	~31.6
C-6	~28.9
C-7	~22.5
C-8	~14.0
Solvent: CDCl ₃ . Data is compiled from various spectral databases. [11]	

Infrared (IR) Spectroscopy

The IR spectrum of **2-octanone** is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for **2-Octanone**

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (Ketone)	~1715 - 1720	Strong, sharp
C-H (sp ³)	~2850 - 2960	Strong, multiple bands
CH ₂ Bend	~1465	Medium
CH ₃ Bend	~1365	Medium
Sample Phase: Neat (liquid film). [12]		

The most prominent feature is the carbonyl stretch around 1715 cm^{-1} , which is a definitive indicator of a ketone.[12] The C-H stretching vibrations just below 3000 cm^{-1} confirm the presence of saturated alkyl groups.[12]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-octanone** results in a molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of **2-Octanone**

m/z	Proposed Fragment Ion	Relative Intensity
128	$[\text{CH}_3(\text{CH}_2)_5\text{COCH}_3]^+$ (Molecular Ion)	Low
113	$[\text{M} - \text{CH}_3]^+$	Low
85	$[\text{M} - \text{C}_3\text{H}_7]^+$ or $[\text{CH}_3(\text{CH}_2)_5\text{CO}]^+$	Medium
71	$[\text{M} - \text{C}_4\text{H}_9]^+$ or $[\text{CH}_3(\text{CH}_2)_4]^+$	Medium
58	$[\text{CH}_3\text{C}(\text{OH})=\text{CH}_2]^+$ (McLafferty Rearrangement)	High
43	$[\text{CH}_3\text{CO}]^+$ (Acetyl Cation)	High (Base Peak)
Ionization Method: Electron Ionization (EI).[2][8]		

The fragmentation pattern is characteristic of a methyl ketone. The base peak at m/z 43 corresponds to the stable acetyl cation. Another significant peak at m/z 58 is due to the McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds with a γ -hydrogen. Alpha cleavage, the breaking of the bond adjacent to the carbonyl group, also contributes to the observed fragments.[13]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **2-octanone** for ^1H NMR (or 20-50 mg for ^{13}C NMR).[\[14\]](#)
- Dissolve the sample in approximately 0.6-0.75 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[\[14\]](#)[\[15\]](#) Chloroform-d is a common first choice for nonpolar to moderately polar compounds.[\[15\]](#)
- Transfer the solution into a clean 5 mm NMR tube using a pipette, ensuring no solid particles are present. The liquid level should be about 4-5 cm.[\[14\]](#)
- Cap the NMR tube securely.[\[14\]](#)

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
- Place the sample into the NMR probe.
- Lock the spectrometer onto the deuterium signal of the solvent.[\[16\]](#) This stabilizes the magnetic field.
- Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.[\[16\]](#)
- Tune the probe to the appropriate nucleus (^1H or ^{13}C).
- Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the edges to avoid moisture from fingerprints.[17]
- Using a clean pipette, place one to two drops of liquid **2-octanone** onto the polished face of one salt plate.[18]
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[17]

Data Acquisition:

- Place the "sandwich" of salt plates into the sample holder in the IR spectrometer.
- Acquire a background spectrum of the empty instrument if necessary.
- Acquire the IR spectrum of the **2-octanone** sample.
- After analysis, clean the salt plates thoroughly with a dry organic solvent (e.g., acetone or hexane) and return them to the desiccator.[17]

Mass Spectrometry (EI-MS)

Sample Preparation:

- Prepare a dilute solution of **2-octanone**. A typical starting concentration is around 1 mg/mL in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.[19]
- Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[19]
- Ensure the final solution is free of any particulate matter; filter if necessary.[19]
- Transfer the solution to a 2 mL mass spectrometry vial with a screw cap.[19]

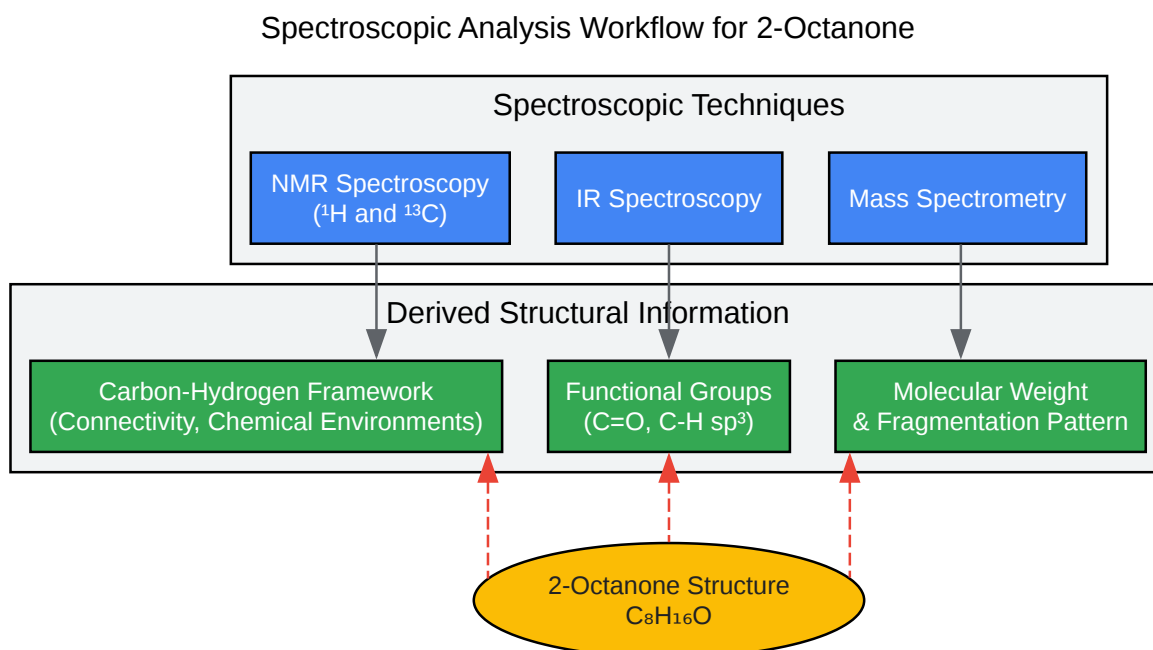
Data Acquisition:

- The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation and purification.

- In the ionization chamber, the **2-octanone** molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for **2-octanone**.



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Caption: Workflow of **2-octanone** structural elucidation using spectroscopic methods.

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